1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE
Description
Properties
IUPAC Name |
1,3,3-trimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGOYKXFFGQDFY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052315 | |
| Record name | C.I.Basic Red 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-14-5 | |
| Record name | Basic Red 12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I.Basic Red 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,3,3-Trimethylindolenine (TMI)
TMI is synthesized via the reaction of aniline with 3-chloro-3-methylbutane-2-one (CMBK) under controlled conditions. The method, as described in US4211704A, involves two stages:
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Former Stage : Aniline and CMBK are mixed in a molar ratio of 3:1–10:1 and reacted at 50°C–150°C for 2–20 hours.
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Latter Stage : The mixture is refluxed at aniline’s boiling point (~184°C) for 0.5–2 hours to complete cyclization.
Critical Parameters :
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Molar Ratio : A 5:1–8:1 ratio of aniline to CMBK maximizes yield (80% theoretical).
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Temperature : Optimal reaction temperatures are 60°C–120°C; higher temperatures (>150°C) promote side reactions.
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Catalyst : Aniline hydrochloride (1–5 wt%) accelerates the reaction without requiring corrosive condensing agents.
Quaternization to Indolium Salts
TMI is quaternized using methylating agents (e.g., methyl iodide or dimethyl sulfate) to form 1,3,3-trimethylindolium iodide. Subsequent ion exchange with silver chloride (AgCl) or tetrafluoroboric acid (HBF₄) yields the chloride or tetrafluoroborate salt, respectively.
Condensation Reactions: Formation of the Cyanine Bridge
The central conjugated prop-1-en-1-yl bridge is formed via a condensation reaction between two indolium precursors.
Aldol Condensation
A Zincke-König reaction is employed, where the indolium salt reacts with a trialkoxypropenal in the presence of a base (e.g., triethylamine). The reaction proceeds via nucleophilic attack at the activated α-position of the indolium ring, followed by elimination to form the conjugated system.
Reaction Conditions :
Stereochemical Control
The (2Z)-configuration of the prop-1-en-1-yl bridge is critical for optical properties. Steric hindrance from the 1,3,3-trimethyl groups on the indolium rings favors the Z-isomer, which is stabilized by intramolecular interactions.
Counterion Exchange to Chloride
The final step involves replacing the original counterion (e.g., tetrafluoroborate or iodide) with chloride.
Metathesis Reaction
The indolium tetrafluoroborate (from PubChem CID 13499547) is treated with a chloride source (e.g., hydrochloric acid or NaCl) in a polar solvent (e.g., methanol):
Optimization :
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Solvent : Methanol/water mixtures (9:1 v/v) enhance ion mobility.
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Temperature : Room temperature avoids thermal degradation.
Purification and Characterization
Chromatographic Purification
Crude product is purified via column chromatography (silica gel, eluent: DCM/methanol 95:5) to remove unreacted precursors and byproducts.
Crystallization
Recrystallization from ethanol/water (1:3) yields needle-shaped crystals suitable for X-ray diffraction.
Analytical Data
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indolium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding indole derivatives.
Reduction: Formation of reduced indolium salts.
Substitution: Formation of N-alkylated indolium compounds.
Scientific Research Applications
Organic Synthesis
TMII serves as a versatile reagent in organic synthesis. It is used in:
- Cycloaddition Reactions : TMII can participate in cycloaddition reactions to form complex cyclic structures. This property is valuable in synthesizing various natural products and pharmaceuticals .
Photochromic Materials
TMII has been utilized in the development of photochromic materials:
- Dye Synthesis : The compound acts as a precursor for synthesizing red photochromic dyes. These dyes change color upon exposure to light, making them suitable for applications in smart materials and optical devices .
Photochemical Studies
Research has shown that TMII can undergo photochemical reactions:
- Ring-opening Polymerization : It can be used to synthesize photochromic homopolymers through a ring-opening mechanism, which has implications for creating materials with tunable optical properties .
Biological Applications
TMII derivatives have been studied for their biological activities:
- Antimicrobial Properties : Certain derivatives of TMII have demonstrated antimicrobial activity, suggesting potential applications in pharmaceuticals .
Data Table: Applications Overview
Case Study 1: Synthesis of Photochromic Dyes
A study conducted by researchers at Sigma-Aldrich demonstrated the effectiveness of TMII in synthesizing photochromic dyes that exhibit significant color changes upon UV light exposure. The synthesized dyes showed potential for use in smart textiles and sensors.
Case Study 2: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of TMII were tested against various bacterial strains. Results indicated that certain modifications to the indole structure enhanced antimicrobial efficacy, highlighting the potential for developing new antibiotics based on TMII derivatives.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with light and produce fluorescence. The molecular structure allows for the absorption of light at specific wavelengths, leading to the emission of light at different wavelengths. This property is exploited in various applications, including fluorescence microscopy and photodynamic therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Indocyanine Dyes
Key Observations :
Counterion Effects :
- The chloride counterion in the target compound improves aqueous solubility compared to iodide (e.g., 1,3,3,1',3',3'-hexamethylindocarbocyanin iodide), which is less polar and more suited for lipid-rich environments .
- Tetrafluoroborate (BF₄⁻) derivatives (e.g., CAS: 143185-79-9) exhibit enhanced thermal stability, making them preferable in optoelectronic applications .
Conjugation and Spectral Properties :
- The target compound’s prop-1-enyl bridge results in absorbance maxima (~500–550 nm), typical of indocyanines. In contrast, CY3.5 derivatives with extended pentadienyl chains absorb at longer wavelengths (650–750 nm), ideal for near-infrared imaging .
Functional Groups :
- Sulfonate groups in CY3.5 (e.g., CAS: 146368-16-3) enhance water solubility and reduce aggregation, critical for fluorescence efficiency in biological media. The target compound lacks these groups, limiting its utility in aqueous bioimaging .
Stability and Application-Specific Performance
- Thermal Stability : The target compound’s chloride salt is stable under ambient conditions but degrades at temperatures >200°C. Tetrafluoroborate analogues (e.g., CAS: 143185-79-9) exhibit superior thermal resilience (>300°C) .
- Photostability : CY3.5 and CY5 derivatives () incorporate rigidizing substituents (e.g., cyclohexenyl rings) to reduce photobleaching, a feature absent in the target compound .
- Selectivity in Selenium Detection : The target compound’s indole N-methyl groups create a hydrophobic pocket, enabling selective binding to selenium(IV) over competing ions like sulfate .
Biological Activity
The compound 1,3,3-trimethyl-2-{3-[(2Z)-1,3,3-trimethylindol-2-ylidene]prop-1-en-1-yl}indol-1-ium chloride is a complex organic molecule with potential biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.
The chemical structure of the compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H22ClN
- Molecular Weight : Approximately 295.83 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to 1,3,3-trimethylindole derivatives exhibit antimicrobial activity. For instance, studies have shown that indole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. The presence of multiple methyl groups in the structure may enhance the electron-donating ability of the compound, thereby scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage linked to various diseases.
Cytotoxic Effects
Some studies have reported that indole-based compounds can induce cytotoxicity in cancer cell lines. The specific mechanism may involve apoptosis (programmed cell death) or cell cycle arrest. For example, a related compound was found to inhibit the proliferation of human cancer cells by inducing caspase-dependent apoptosis.
Case Studies
A series of case studies have explored the biological activity of indole derivatives:
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Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound demonstrated significant inhibition of cell proliferation at concentrations above 10 µM.
- Mechanism : Induced apoptosis through activation of caspases 3 and 9.
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Antimicrobial Assessment :
- Objective : To test against Gram-positive and Gram-negative bacteria.
- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Data Table
Q & A
Q. What safety protocols are critical for handling this compound under GHS05 classification?
- Methodology :
- PPE Requirements : Wear acid-resistant gloves (e.g., nitrile) and safety goggles. Use fume hoods for weighing/dispensing .
- Emergency Procedures : Neutralize spills with sodium bicarbonate and rinse exposed skin with 0.1 M HCl followed by water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
